Decanohydroxamic acid
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Overview
Description
Decanohydroxamic acid is an organic compound belonging to the class of hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group. This compound, specifically, has a ten-carbon alkyl chain, making it a long-chain hydroxamic acid. This compound is known for its ability to chelate metal ions and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanohydroxamic acid can be synthesized through several methods:
From Esters or Acid Chlorides: One common method involves the reaction of esters or acid chlorides with hydroxylamine salts.
From Aldehydes and N-Sulfonylhydroxylamine: Another method is the Angeli-Rimini reaction, where aldehydes react with N-sulfonylhydroxylamine.
Oxidation of Trimethylsilated Amides: Molybdenum oxide diperoxide can oxidize trimethylsilated amides to hydroxamic acids, although the yields are typically around 50%.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the ester or acid chloride method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Decanohydroxamic acid undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Molybdenum oxide diperoxide is commonly used for the oxidation of hydroxamic acids.
Reducing Agents: Various reducing agents can be used to convert hydroxamic acids to amides.
Nucleophiles: Hydroxylamine salts are often used in substitution reactions.
Major Products:
Nitroso Compounds: Formed through oxidation reactions.
Amides: Formed through reduction reactions.
Scientific Research Applications
Decanohydroxamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of decanohydroxamic acid involves its ability to chelate metal ions. This chelation process involves the formation of a stable complex between the hydroxamic acid and the metal ion. The hydroxamic acid moiety acts as a bidentate ligand, coordinating with the metal ion through both the carbonyl oxygen and the hydroxylamine nitrogen . This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems .
Comparison with Similar Compounds
Aceto-N-methylhydroxamic Acid: A common hydroxamic acid with a shorter alkyl chain.
Formo-N-chlorohydroxamic Acid: An uncommon hydroxamic acid with a chlorine substituent.
Chloroformo-N-methylhydroxamic Acid: Another uncommon hydroxamic acid with both chlorine and methyl substituents.
Uniqueness of Decanohydroxamic Acid: this compound is unique due to its long alkyl chain, which imparts different physicochemical properties compared to shorter-chain hydroxamic acids. This long chain can influence its solubility, hydrophobicity, and ability to interact with biological membranes .
Properties
CAS No. |
2259-85-0 |
---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-hydroxydecanamide |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10(12)11-13/h13H,2-9H2,1H3,(H,11,12) |
InChI Key |
QZXOLBPUAUOQFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NO |
Canonical SMILES |
CCCCCCCCCC(=O)NO |
Appearance |
Solid powder |
2259-85-0 | |
physical_description |
Liquid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
n-Decanohydroxamic acid; Caprinohydroxamic acid; Decanohydroxamic acid; N-Hydroxydecanamide. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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